FETNIM-Precursor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

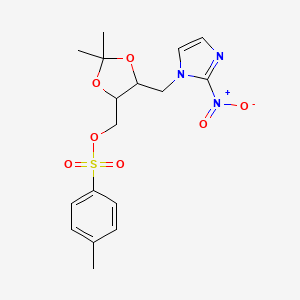

FETNIM-Precursor, also known as 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-2,3-butanediol, is a compound used in the synthesis of 18F-Fluoroerythronitroimidazole (FETNIM). FETNIM is a radiopharmaceutical used as a marker for tumor hypoxia in positron emission tomography (PET) imaging. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can affect the efficacy of treatments like radiotherapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of FETNIM involves a nucleophilic reaction between 18F-fluoride and a tosylated precursor, followed by the hydrolysis of the protecting group. The precursor is prepared by tosylation of the corresponding alcohol, which is then subjected to nucleophilic substitution with 18F-fluoride .

Industrial Production Methods: In an industrial setting, the production of FETNIM-Precursor involves the large-scale synthesis of the tosylated precursor, followed by its reaction with 18F-fluoride under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Nucleophilic Substitution: The primary reaction involved in the synthesis of FETNIM is the nucleophilic substitution of the tosyl group by 18F-fluoride.

Hydrolysis: The hydrolysis of the protecting group is another crucial step in the synthesis process

Common Reagents and Conditions:

Reagents: 18F-fluoride, tosylated precursor, hydrolyzing agents.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity

Major Products:

Aplicaciones Científicas De Investigación

Tumor Hypoxia Imaging

FETNIM serves as a valuable marker for detecting hypoxic regions within tumors. Studies have demonstrated that FETNIM exhibits low peripheral metabolism and minimal defluorination, allowing it to accumulate in hypoxic tissues effectively. A study conducted on rats indicated that the tracer showed a high tumor-to-blood ratio, reaching a maximum of 1.80 ± 0.64 at 2 hours post-injection, suggesting its efficacy in identifying hypoxic areas within tumors .

Key Findings:

- Biodistribution: The majority of radioactivity was found unchanged in plasma and urine, while liver homogenates revealed significant metabolite presence.

- Correlation with Tumor Uptake: A negative correlation was observed between the percentage of unchanged FETNIM in tumor tissue and tumor uptake over time, indicating metabolic trapping in hypoxic conditions .

Pharmacokinetics

The pharmacokinetic properties of FETNIM have been extensively studied to understand its distribution and metabolism post-administration. The compound's hydrophilicity aids in its rapid clearance from non-target tissues, enhancing its specificity for hypoxic tumors .

Pharmacokinetic Parameters:

- Time Points Studied: Radioactivity was measured at various intervals (15, 30, 60, 120, and 240 minutes) post-injection.

- Metabolite Analysis: Techniques such as radio-thin-layer chromatography were employed to differentiate between the parent compound and its metabolites across various species (rats, dogs, humans) involved in the study .

Synthesis of FETNIM Precursor

The synthesis of FETNIM involves several chemical reactions starting from specific precursors. The process typically includes nucleophilic displacement followed by hydrolysis to yield the final product.

Synthesis Methodology:

- Initial Step: The precursor is synthesized through a Mitsunobu reaction that facilitates access to the nitroimidazole structure.

- Final Synthesis: The precursor undergoes nucleophilic substitution with fluorine-18 followed by hydrolysis to produce FETNIM .

Clinical Implications in Cancer Treatment

Several case studies have highlighted the importance of using FETNIM in clinical settings to evaluate tumor hypoxia before treatment decisions are made. For instance, assessing oxygen levels can help predict patient outcomes during radiotherapy and inform the use of hypoxia-targeted therapies.

Case Study Highlights:

- Patient Selection: Patients with varying types of cancer underwent PET scans using FETNIM to evaluate hypoxic regions.

- Outcome Correlation: The presence of hypoxia was correlated with poor treatment responses, emphasizing the need for targeted interventions based on imaging results.

Mecanismo De Acción

FETNIM works by targeting hypoxic tumor cells. The compound is taken up by cells under low oxygen conditions and undergoes metabolic trapping, which allows it to accumulate in hypoxic regions. This accumulation can be detected using PET imaging, providing valuable information about the extent and severity of tumor hypoxia .

Comparación Con Compuestos Similares

- Fluoromisonidazole (FMISO)

- Fluoroazomycin arabinoside (FAZA)

- Fluoroetanidazole (FETA)

Comparison:

- Hydrophilicity: FETNIM is more hydrophilic compared to FMISO, leading to faster renal clearance and lower liver uptake .

- Tumor Uptake: FETNIM shows a positive correlation between tumor blood flow and initial tumor uptake, which is different from other hypoxia markers .

- Metabolic Trapping: FETNIM exhibits low peripheral metabolism and possible metabolic trapping in hypoxic tumor tissue, making it a reliable marker for PET imaging .

FETNIM-Precursor stands out due to its unique properties, such as rapid clearance and effective targeting of hypoxic tumor cells, making it a valuable tool in the field of medical imaging and cancer research.

Actividad Biológica

FETNIM-Precursor, a radiopharmaceutical compound used in positron emission tomography (PET), has garnered attention for its potential applications in imaging hypoxic tumors. This article provides a comprehensive overview of the biological activity of this compound, including its biodistribution, dosimetry, and comparative studies with other radiotracers.

Overview of this compound

FETNIM (18F-fluoroetanidazole) is a nitroimidazole derivative that serves as a PET imaging agent. Its primary utility lies in the detection and quantification of hypoxia within tumors, which is crucial for assessing tumor aggressiveness and guiding therapeutic decisions.

Biodistribution and Dosimetry

The biodistribution of this compound has been extensively studied to understand its pharmacokinetics and safety profile. In a study involving non-small cell lung cancer patients, the biodistribution was evaluated after administering 371 ± 32 MBq of FETNIM. Key findings included:

- Uptake in Organs : The highest uptake was observed in the liver, kidneys, and muscles, with lower uptake in the brain and heart. This pattern is consistent with other nitroimidazole-based tracers.

- Effective Dose Equivalent (EDE) : The EDE for FETNIM was calculated at 0.017 mSv/MBq, which is comparable to other tracers like 18F-FMISO (0.013 mSv/MBq) but higher than 18F-FAZA (0.015 mSv/MBq) .

Table 1: Comparison of EDE and Organ Uptake

| Radiotracer | EDE (mSv/MBq) | Liver (mGy/MBq) | Kidney (mGy/MBq) | Urinary Bladder (mGy/MBq) |

|---|---|---|---|---|

| 18F-FETNIM | 0.017 | 0.062 | 0.021 | 0.021 |

| 18F-FMISO | 0.013 | 0.047 | 0.015 | 0.017 |

| 18F-FAZA | 0.015 | 0.047 | 0.021 | 0.062 |

This compound exhibits selective retention in hypoxic tissues due to its chemical structure, which allows it to be reduced under low oxygen conditions. This reduction leads to the formation of stable metabolites that accumulate in hypoxic cells, making it an effective marker for tumor hypoxia.

Case Studies and Research Findings

Research has demonstrated the efficacy of FETNIM in various clinical settings:

- Tumor Hypoxia Imaging : A study showed that FETNIM could effectively differentiate between hypoxic and normoxic regions within tumors, providing essential information for treatment planning .

- Comparative Studies : In head-to-head comparisons with other hypoxia markers like [18F]FAZA and [18F]FMISO, FETNIM exhibited superior retention in hypoxic regions, particularly in aggressive tumor types .

- Prognostic Value : The uptake levels of FETNIM have been correlated with patient prognosis, indicating that higher retention in tumors may predict poorer outcomes .

Propiedades

IUPAC Name |

[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGOOYYSZCDVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.